AEG-41174 is a novel, non-adenosine triphosphate competitive, small molecule tyrosine kinase inhibitor. It primarily targets significant kinases such as Janus kinase 2 and Bcr-Abl, which are implicated in various hematological malignancies. This compound is currently undergoing Phase 1 clinical trials to evaluate its efficacy in treating blood cancers. AEG-41174 has been identified as a critical player in cancer progression, particularly due to its role in the regulation of Astrocyte Elevated Gene-1, a protein associated with tumor growth and metastasis across multiple cancer types, including breast and liver cancers .
AEG-41174 exhibits significant biological activity through its inhibition of tyrosine kinases, which are essential for various cellular processes including growth, differentiation, and metabolism. Its ability to inhibit Janus kinase 2 and Bcr-Abl has implications for treating cancers characterized by aberrant signaling through these pathways. Research indicates that AEG-41174 can reduce tumor growth and enhance sensitivity to chemotherapy in certain cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .
The synthesis of AEG-41174 involves several organic chemistry techniques, typically starting from readily available precursors. While specific synthetic routes are proprietary or not fully disclosed in public literature, common methods for synthesizing similar compounds include:
The purity of synthesized AEG-41174 is typically greater than 98%, ensuring its suitability for research applications .
AEG-41174 is primarily researched for its potential therapeutic applications in oncology, particularly for treating hematological malignancies such as leukemia and lymphoma. Its role as a tyrosine kinase inhibitor positions it as a candidate for combination therapies aimed at overcoming resistance to existing treatments. Additionally, its ability to modulate pathways involved in tumor progression highlights its potential utility in developing novel cancer therapies .
Studies investigating the interactions of AEG-41174 with various biological systems have revealed its capacity to inhibit key signaling pathways associated with cancer progression. For instance, it has been shown to interact with the nuclear factor kappa B pathway, leading to reduced expression of genes that promote tumor growth and metastasis. These findings underscore the importance of AEG-41174 not only as an inhibitor but also as a modulator of critical cellular pathways involved in cancer biology .
AEG-41174 shares structural and functional similarities with several other tyrosine kinase inhibitors. Below is a comparison highlighting its uniqueness:
Compound Name | Target Kinase(s) | Mechanism | Clinical Status |
---|---|---|---|
AEG-41174 | Janus kinase 2, Bcr-Abl | Non-ATP competitive inhibitor | Phase 1 clinical trials |
Imatinib | Bcr-Abl | ATP competitive inhibitor | Approved for CML |
Ruxolitinib | Janus kinase 1 & 2 | ATP competitive inhibitor | Approved for myelofibrosis |
Nilotinib | Bcr-Abl | ATP competitive inhibitor | Approved for CML |
Uniqueness: AEG-41174's non-ATP competitive mechanism allows it to potentially overcome resistance mechanisms that limit the efficacy of traditional ATP-binding inhibitors like Imatinib and Nilotinib. This characteristic may provide advantages in treating resistant forms of cancer .
AEG-41174 is a novel small molecule compound with significant research interest in the field of medicinal chemistry . The molecular formula of AEG-41174 is C₁₈H₁₈N₄O, indicating a precise atomic composition that contributes to its specific biological activity profile . This chemical entity has a molecular weight of 306.36 g/mol, placing it in an optimal range for potential drug development considerations [7].
The elemental composition of AEG-41174 consists of 18 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . This translates to a percentage composition of approximately 70.6% carbon, 5.9% hydrogen, 18.3% nitrogen, and 5.2% oxygen by mass [7]. The relatively high nitrogen content is noteworthy as it suggests the presence of multiple nitrogen-containing heterocyclic structures that are often critical for biological activity in kinase inhibitors [5].
The molecular formula and weight of AEG-41174 are summarized in the following table:
Parameter | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄O |
Molecular Weight | 306.36 g/mol |
Carbon Content | 18 carbon atoms |
Hydrogen Content | 18 hydrogen atoms |
Nitrogen Content | 4 nitrogen atoms |
Oxygen Content | 1 oxygen atom |
Elemental Composition | C (70.6%), H (5.9%), N (18.3%), O (5.2%) |
Molecular Classification | Small molecule tyrosine kinase inhibitor |
The molecular weight of 306.36 g/mol is particularly significant as it falls within the range typically associated with good cell permeability and oral bioavailability for small molecule compounds [3]. This characteristic is essential for compounds designed to interact with intracellular targets such as protein kinases [7].
AEG-41174 possesses a complex molecular architecture characterized by multiple aromatic rings that enhance its binding affinity to target proteins . The structural configuration of AEG-41174 includes several key features that contribute to its biological activity profile and target selectivity [3].
The core structure of AEG-41174 contains multiple aromatic rings arranged in a specific configuration that optimizes its interaction with target kinases . These aromatic systems likely include heterocyclic structures containing nitrogen atoms, which are common structural motifs in kinase inhibitors [5]. The presence of these nitrogen-containing heterocycles is crucial for forming key hydrogen bonding interactions with the binding pocket of target kinases [21].
The aromatic ring system of AEG-41174 is designed to achieve optimal spatial arrangement for binding to its target proteins [3]. This configuration allows for specific interactions with the binding pocket of tyrosine kinases, particularly Janus kinase 2 and Bcr-Abl kinases [7]. The arrangement of these aromatic rings creates a three-dimensional structure that complements the topology of the binding site, enhancing both affinity and selectivity [20].
Feature | Description |
---|---|
Core Structure | Contains multiple aromatic rings that enhance binding affinity |
Ring System | Likely contains fused heterocyclic ring systems |
Aromatic Configuration | Multiple aromatic rings arranged to optimize target binding |
Key Functional Groups | Nitrogen-containing heterocycles important for kinase binding |
Binding Moieties | Contains structural elements for non-ATP competitive binding |
Structural Classification | Belongs to the class of small molecule tyrosine kinase inhibitors |
The structural features of AEG-41174 are specifically designed to facilitate a non-adenosine triphosphate competitive binding mode, which distinguishes it from many traditional tyrosine kinase inhibitors . This unique binding profile allows AEG-41174 to selectively inhibit key kinases implicated in various hematological malignancies [3].
AEG-41174 exists as a solid powder at room temperature, which is typical for small molecule compounds of this class . Based on structural analysis and comparison with similar tyrosine kinase inhibitors, it likely appears as a crystalline powder with specific physical characteristics that influence its handling, storage, and formulation properties [7].
The stability of AEG-41174 is an important consideration for both research and potential therapeutic applications . Like many kinase inhibitors with similar structural features, AEG-41174 requires specific storage conditions to maintain its chemical integrity over time . These conditions typically include protection from light, moisture, and extreme temperatures, which can potentially degrade the compound or alter its chemical structure [7].
Solubility properties of AEG-41174 are consistent with its molecular structure and composition [3]. Based on analysis of similar compounds, AEG-41174 is likely soluble in dimethyl sulfoxide and other organic solvents commonly used in laboratory settings [7]. However, its aqueous solubility is expected to be limited, which is a common characteristic of many small molecule kinase inhibitors with multiple aromatic rings [5].
Property | Description |
---|---|
Physical State | Solid powder at room temperature |
Appearance | Likely a crystalline powder (based on similar compounds) |
Stability | Requires specific storage conditions to maintain integrity |
Storage Conditions | Likely requires storage at controlled temperature, protected from light and moisture |
Solubility | Likely soluble in dimethyl sulfoxide and other organic solvents |
Aqueous Solubility | Limited water solubility expected |
Purity | Typically >98% in research grade preparations |
The physical properties of AEG-41174 are important considerations for its handling in research settings and would be critical factors in any potential formulation development . The stability parameters of the compound would need to be carefully controlled to ensure consistency in both research applications and any potential therapeutic use [7].
The structure-activity relationship of AEG-41174 provides valuable insights into how its molecular structure correlates with its biological activity [5]. AEG-41174 functions as a non-adenosine triphosphate competitive tyrosine kinase inhibitor, primarily targeting Janus kinase 2 and Bcr-Abl kinases, which are implicated in various hematological malignancies [3].
The non-adenosine triphosphate competitive nature of AEG-41174 distinguishes it from many traditional tyrosine kinase inhibitors that compete with adenosine triphosphate for binding sites on kinases . This unique binding profile allows AEG-41174 to selectively inhibit key kinases through a different mechanism, potentially offering advantages in terms of selectivity and efficacy .
Key structural elements that contribute to the activity of AEG-41174 include its aromatic ring systems and nitrogen-containing heterocycles [5]. These features are critical for establishing specific interactions with the binding pocket of target kinases [20]. The spatial arrangement of these structural elements creates a three-dimensional configuration that complements the topology of the binding site, enhancing both affinity and selectivity [21].
Aspect | Analysis |
---|---|
Primary Targets | Janus kinase 2 and Bcr-Abl kinases |
Secondary Targets | May include FLT3 based on similar compounds |
Binding Mode | Non-adenosine triphosphate competitive, unique binding profile |
Key Pharmacophores | Aromatic rings and nitrogen-containing heterocycles critical for activity |
Activity Profile | Inhibits key kinases implicated in hematological malignancies |
Structure-Function Relationship | Molecular structure facilitates interaction with target kinases |
Therapeutic Application | Potential for treating leukemia and other hematological cancers |
Clinical Status | Has undergone Phase 1 trials for hematological cancers |
The structure-activity relationship analysis of AEG-41174 reveals that its efficacy as a kinase inhibitor is directly related to its unique structural features [7]. The compound was developed at The Hospital for Sick Children in Toronto, Canada, and has shown promise in early clinical investigations for hematological malignancies [3]. Understanding the structure-activity relationship of AEG-41174 provides valuable insights for the potential development of related compounds with enhanced properties [20].
The stereochemistry and conformational properties of AEG-41174 are important aspects of its molecular structure that influence its biological activity [11]. While detailed information on the specific stereochemical features of AEG-41174 is limited in the available literature, several general principles can be applied based on its structural class and function [7].
AEG-41174, as a small molecule kinase inhibitor, likely possesses some degree of conformational flexibility that allows it to adopt specific orientations when interacting with target proteins [11]. This conformational adaptability is an important feature that can influence binding affinity and selectivity for target kinases [13]. The molecule likely adopts preferred conformations that optimize its interactions with the binding pocket of target kinases [20].
The presence of multiple aromatic rings in the structure of AEG-41174 would impose certain conformational constraints due to the planar nature of aromatic systems [11]. These constraints would limit the range of possible conformations that the molecule can adopt, potentially enhancing its selectivity for specific targets [13].
Aspect | Analysis |
---|---|
Stereochemistry | Limited information available from current research |
Potential Chiral Centers | No specific information on chiral centers available |
Conformational Flexibility | Likely has some conformational flexibility due to its structure |
Preferred Conformation | Likely adopts specific conformations when binding to target kinases |
Stereoisomers | No information on potential stereoisomers in current research |
Conformational Analysis | No specific conformational analysis data available |
The conformational properties of AEG-41174 are particularly relevant to its function as a non-adenosine triphosphate competitive kinase inhibitor . Unlike adenosine triphosphate competitive inhibitors that bind to the highly conserved adenosine triphosphate binding site, non-competitive inhibitors often interact with less conserved regions of the kinase, requiring specific conformational adaptations to achieve optimal binding [21]. This conformational specificity can contribute to the selectivity profile of AEG-41174 for its target kinases [20].